molecular formula C6H12ClN3 B7952246 [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride

[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride

Cat. No.: B7952246
M. Wt: 161.63 g/mol
InChI Key: SVWUBLPSWLODRU-UHFFFAOYSA-N
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Description

[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is a pyrazole-derived amine salt characterized by a 4-methyl-substituted pyrazole ring linked to an ethylamine backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWUBLPSWLODRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-60-2
Record name 1H-Pyrazole-1-ethanamine, 4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 4-methyl-1H-pyrazole.

  • Alkylation: : The 4-methyl-1H-pyrazole is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine hydrochloride, in the presence of a base like potassium carbonate. This step introduces the ethylamine group at the 2-position of the pyrazole ring.

  • Formation of the Hydrochloride Salt: : The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding alcohols or ketones.

  • Reduction: : Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

  • Substitution: : The ethylamine group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products include 4-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Products include 2-(4-methyl-1,2-dihydro-1H-pyrazol-1-yl)ethylamine.

    Substitution: Products vary depending on the nucleophile used, such as N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are investigated for their biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological effects. They are evaluated for their potential as therapeutic agents in treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility allows it to be incorporated into various chemical processes, enhancing the efficiency and yield of desired products.

Mechanism of Action

The mechanism by which [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, as a ligand, it can bind to metal ions, forming complexes that inhibit or activate specific biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride and related compounds:

Compound Name Substituents/Modifications Molecular Weight logP Salt Form Key Applications References
[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine HCl Ethylamine, 4-methylpyrazole ~175 (estimated) ~0.2 Monohydrochloride Pharmaceuticals, chemical synthesis
[2-(4-Methyl-1H-pyrazol-1-yl)propyl]amine HCl Propylamine chain 176 0.22 Monohydrochloride Drug intermediates, materials science
2-(4-Bromo-1H-pyrazol-1-yl)ethylamine HCl Bromo-substituted pyrazole, methylamine 247.5 N/A Monohydrochloride Reactive intermediates
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine diHCl Dihydrochloride, 3-methylpyrazole ~220 (estimated) N/A Dihydrochloride Neurological/metabolic drug R&D
2-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)ethyl]amine HCl Ethoxy, nitro substituents ~257 (estimated) ~0.5 Monohydrochloride High-reactivity intermediates
Key Observations:
  • Alkyl Chain Length : The propylamine analog (MW 176) has marginally higher lipophilicity (logP 0.22) than the ethylamine variant (estimated logP ~0.2), suggesting slightly better membrane permeability .
  • Salt Form : Dihydrochloride salts (e.g., Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine diHCl) exhibit higher aqueous solubility, advantageous for pharmaceutical formulations .
  • Functional Groups : Nitro and ethoxy groups (e.g., in ) increase molecular weight and reactivity but may reduce metabolic stability .
Pharmaceutical Development
  • Dihydrochloride Analog : Used in neurological and metabolic disorder research due to enhanced solubility and bioactivity .
  • Bromo-Substituted Derivative : Likely employed in medicinal chemistry for late-stage functionalization via Suzuki-Miyaura couplings .

Stability and Reactivity Trends

  • Electron-Donating Groups (e.g., methyl) : Enhance pyrazole ring stability but reduce electrophilicity.
  • Electron-Withdrawing Groups (e.g., nitro) : Increase acidity of the amine group, facilitating salt formation but requiring careful handling .
  • Halogenated Derivatives : Bromine substituents enable further derivatization but may introduce toxicity concerns .

Biological Activity

[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the amine group enhances its reactivity and potential for pharmacological activity.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar to [2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine have shown significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 0.30 nM to 49.85 µM depending on the specific structure and substituents present .
  • Anti-inflammatory Properties : The compound has been associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Effects : Some studies suggest that pyrazole derivatives may possess antimicrobial properties, although specific data on this compound is limited .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole compounds often act as enzyme inhibitors, targeting pathways critical for cell growth and survival in cancer cells.
  • Ion Channel Modulation : Some derivatives modulate ion channels, affecting cellular excitability and signaling pathways.
  • Receptor Interaction : The compound may interact with various receptors involved in inflammation and cancer progression.

Case Studies

A selection of studies highlights the potential applications of this compound:

StudyFindings
Xia et al. (2022)Demonstrated significant apoptosis in cancer cells with IC50 values around 49.85 µM for related pyrazole compounds .
Fan et al. (2022)Found that certain derivatives induced autophagy in A549 cells without causing apoptosis, indicating a unique mechanism of action .
Li et al. (2023)Reported on the anticancer potential of N-substituted pyrazoles with significant binding affinity towards Aurora-A kinase, suggesting therapeutic relevance .

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